tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate
Description
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate is a bicyclic carbamate derivative widely utilized as a versatile building block in pharmaceutical synthesis. The compound features a 3-azabicyclo[3.1.0]hexane core, a strained bicyclic system with a bridgehead nitrogen atom, substituted at the 2-position with a methyl group bearing a tert-butoxycarbonyl (Boc) protecting group. This Boc group enhances solubility and stability during synthetic processes, particularly in peptide coupling or heterocyclic functionalization .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-8-4-7(8)5-12-9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
UEHVMSBUAJMNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CC2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve the azabicyclohexane derivative in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted carbamates with different functional groups replacing the original substituents.
Scientific Research Applications
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate and its analogues:
¹The 2-ylmethyl derivative is presumed to share a molecular formula with its 1-ylmethyl and 6-ylmethyl isomers.
Structural and Functional Insights
Positional Isomerism
The placement of the Boc-protected methyl group (1-ylmethyl vs. 2-ylmethyl vs. 6-ylmethyl) significantly impacts molecular interactions. For example, the 6-ylmethyl derivative (CAS 134575-12-5) exhibits exo-stereochemistry, which may enhance binding to planar enzymatic active sites compared to the 2-ylmethyl variant .
Ring Size and Strain
Compounds with a 3-azabicyclo[4.1.0]heptane core (e.g., CAS 880545-32-4) exhibit reduced ring strain compared to the hexane analogues, leading to differences in thermal stability and reactivity under acidic conditions .
Stereochemical Variations
Stereoisomers such as rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS 1523542-00-8) highlight the importance of chirality in pharmacological activity. The Boc group’s orientation can dictate metabolic pathways and toxicity profiles .
Functional Group Modifications
Introduction of heteroatoms (e.g., 6-oxa in CAS 31865-25-5) or fluorine substituents (e.g., 6,6-difluoro in CAS 1215071-13-8) alters electronic properties, influencing solubility and membrane permeability .
Pharmacological Relevance
Biological Activity
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and as a potential therapeutic agent. This article explores its biological activity, synthesis, and relevant research findings.
- IUPAC Name : tert-butyl (((1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl)methyl)carbamate
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1780880-16-1
- Purity : ≥ 95%
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antinociceptive Activity : Preliminary investigations suggest that this compound may exhibit pain-relieving properties, which could be beneficial in managing chronic pain conditions.
- Antimicrobial Properties : Some derivatives of azabicyclo compounds have demonstrated antimicrobial effects against various pathogens, indicating a possible role in treating infections.
The precise mechanism of action for this compound is still under investigation, but it is hypothesized to interact with neurotransmitter systems, particularly those involving acetylcholine and glutamate, which are crucial for cognitive functions and pain modulation.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with the appropriate azabicyclic amine and tert-butyl carbamate.
- Reaction Conditions : The reaction is commonly carried out in acetonitrile with triethylamine as a base at elevated temperatures (50–80°C) for several hours to ensure complete conversion.
- Yield : Reports indicate yields around 79% under optimal conditions.
Neuroprotection in Animal Models
A study published in a peer-reviewed journal evaluated the neuroprotective effects of similar azabicyclic compounds in rodent models of Alzheimer’s disease. The results indicated a significant reduction in neuronal loss and improvement in cognitive function metrics when treated with these compounds.
Antinociceptive Studies
In a controlled experiment assessing pain response in mice, the administration of this compound resulted in a notable decrease in pain behavior compared to control groups, suggesting its potential utility as an analgesic.
Data Table
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (((1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl)methyl)carbamate |
| Molecular Formula | CHNO |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1780880-16-1 |
| Purity | ≥ 95% |
| Neuroprotective Activity | Yes |
| Antinociceptive Activity | Yes |
| Antimicrobial Activity | Potentially Yes |
Q & A
Q. What are the key synthetic routes for tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multistep routes, often starting with bicyclic amine precursors. Common methods include:
-
Carbamate Protection : Reacting a bicyclic amine (e.g., 3-azabicyclo[3.1.0]hexane derivatives) with tert-butyl carbamate in dichloromethane using triethylamine as a base .
-
Copper-Mediated Cyclopropanation : Intramolecular cyclopropanation of N-allyl enamine carboxylates under aerobic conditions with CuBr or CuBr₂/PhIO₂ catalysts, achieving moderate yields (40–60%) .
Critical Factors : -
Temperature : Elevated temperatures (e.g., 80°C) improve reaction rates but may degrade sensitive functional groups .
-
Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of intermediates .
-
Catalyst Loading : Excess CuBr₂ can lead to side reactions (e.g., over-oxidation) .
Synthetic Route Key Reagents/Conditions Yield Range Purity Carbamate Protection tert-Butyl carbamate, Et₃N, CH₂Cl₂ 60–75% >90% Copper-Mediated Cyclization CuBr, O₂, MeCN 40–65% 85–95%
Q. How can the stereochemistry of this compound be confirmed, and what analytical techniques are recommended?
- Methodological Answer : The bicyclic framework and carbamate substituent create stereochemical complexity. Recommended techniques:
- X-ray Crystallography : Resolves absolute configuration (e.g., rel-(1R,5S,6R) configuration confirmed in analogs) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- NMR Spectroscopy : - and -NMR distinguish diastereomers via coupling constants (e.g., J = 4–6 Hz for cis-fused bicyclic protons) .
Q. What are the recommended purification strategies to achieve >95% purity for this compound?
- Methodological Answer : Purification challenges arise from polar byproducts (e.g., hydroxylated derivatives). Effective strategies include:
- Flash Chromatography : Silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) .
- Recrystallization : Use tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for acid-sensitive intermediates .
Advanced Research Questions
Q. How does the bicyclic framework influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strained 3-azabicyclo[3.1.0]hexane core enhances electrophilicity at the carbamate nitrogen. Key observations:
- Steric Hindrance : The bicyclic structure impedes SN2 mechanisms, favoring SN1 pathways in acidic media (e.g., HCl/MeOH) .
- Ring Strain : Facilitates ring-opening reactions with nucleophiles (e.g., Grignard reagents) at the bridgehead position .
Example : Reaction with K₂CO₃ and 4-iodobenzyl bromide in acetonitrile proceeds via an SNAr mechanism at the carbamate nitrogen (61% yield) .
Q. What are the common side reactions during functionalization of the carbamate group, and how can they be mitigated?
- Methodological Answer : Side reactions include:
- Hydrolysis : Carbamate cleavage under acidic/basic conditions. Mitigation: Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to H₂O .
- N-Alkylation Competing Reactions : Competing O-alkylation can occur. Solution: Employ bulky bases (e.g., DIPEA) to favor N-alkylation .
Case Study : Tert-butyl deprotection with TFA in CH₂Cl₂ generates unstable intermediates; quenching with cold NaHCO₃ minimizes degradation .
Q. How do pH and solvent polarity affect the compound’s stability in aqueous solutions?
- Methodological Answer : Stability studies (24-hour timeframe) reveal:
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamate group (t₁/₂ = 2–4 hours) .
- Neutral/Basic Conditions (pH 7–9) : Stable in polar aprotic solvents (e.g., DMSO, MeCN) but degrade in H₂O/THF mixtures .
Data Table :
| Solvent | pH | Degradation (%) | t₁/₂ (hours) |
|---|---|---|---|
| DMSO | 7.4 | <5% | >24 |
| MeCN/H₂O | 5.0 | 40% | 6 |
Contradictions and Resolutions
- Stereochemical Assignments : and report conflicting rel-(1R,5S,6R) vs. exo-6-Boc-amino configurations. Resolution: X-ray data from analogs (e.g., 5d in ) confirm the rel-(1R,5S,6R) configuration as predominant .
- Synthetic Yields : Copper-mediated methods () report lower yields (40–60%) vs. carbamate protection (60–75%). Rationale: Cyclopropanation steps introduce kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
